Product packaging for 4'-Bromospiro[fluorene-9,9'-xanthene](Cat. No.:)

4'-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B12824841
M. Wt: 411.3 g/mol
InChI Key: VUISAGNDUCFIAV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Compounds in Advanced Organic Materials Research

Spirocyclic compounds, characterized by two rings linked by a single common atom, possess a unique three-dimensional and rigid structure. researchgate.net This spatial arrangement effectively suppresses intermolecular interactions, such as aggregation-caused quenching in the solid state, a common issue that plagues many planar aromatic molecules. rsc.org This inherent structural feature leads to materials with high thermal stability, good solubility, and excellent morphological stability, all of which are crucial for the fabrication of high-performance and durable organic electronic devices. researchgate.netacs.org

Genesis and Distinctive Structural Features of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) Core

The spiro[fluorene-9,9'-xanthene] (SFX) core is a prominent example of a spiro-conjugated aromatic hydrocarbon. It is composed of a fluorene (B118485) unit and a xanthene unit that are orthogonally arranged around a central sp³-hybridized carbon atom. This perpendicular orientation disrupts the π-conjugation between the two moieties, leading to a wide energy gap and high triplet energy, which are desirable properties for host materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The synthesis of the SFX core can be achieved through a one-pot acid-catalyzed condensation of fluorenone with resorcinol (B1680541), offering a facile and efficient route to this complex architecture. 20.210.105

Research Landscape of Substituted Spiro[fluorene-9,9'-xanthene] Derivatives, with Emphasis on 4'-Bromospiro[fluorene-9,9'-xanthene]

The versatility of the SFX core lies in its susceptibility to functionalization at various positions on both the fluorene and xanthene units. This allows for the fine-tuning of its electronic and photophysical properties to suit specific applications. The introduction of bromine atoms, in particular, serves as a versatile handle for further chemical modifications through cross-coupling reactions, making brominated SFX derivatives valuable building blocks for more complex organic semiconductors. acs.orgchemimpex.com

Among these, 4'-Bromospiro[fluorene-9,9'-xanthene] has garnered attention for its potential as a precursor in the synthesis of advanced materials for organic electronics. acs.orgchemimpex.com The precise positioning of the bromine atom on the xanthene ring is expected to influence the electronic properties and reactivity of the molecule, making it a subject of interest for targeted material design.

Chemical and Physical Properties of 4'-Bromospiro[fluorene-9,9'-xanthene]

The fundamental properties of 4'-Bromospiro[fluorene-9,9'-xanthene] are summarized in the table below, based on available data from chemical suppliers.

PropertyValue
CAS Number 1609484-45-8
Molecular Formula C₂₅H₁₅BrO
Molecular Weight 411.3 g/mol
Appearance White to dark green powder/crystal
Melting Point 178 - 182 °C
Purity ≥ 98% (GC)

Data sourced from multiple chemical supplier databases. chemimpex.comsigmaaldrich.comalfachemch.com

Detailed experimental data on the photophysical and electrochemical properties of 4'-Bromospiro[fluorene-9,9'-xanthene] are not extensively reported in publicly available research literature. However, based on the characteristics of the parent SFX core and other derivatives, it is anticipated to exhibit strong fluorescence in the blue region of the spectrum and possess a high triplet energy. researchgate.netacs.org The bromine substituent provides a reactive site for the introduction of various functional groups to modulate these properties. acs.orgchemimpex.com

Applications in Organic Electronics

While specific device performance data for 4'-Bromospiro[fluorene-9,9'-xanthene] is not widely published, its role as a key intermediate for the synthesis of functional materials for organic electronics is well-recognized. acs.orgchemimpex.com

The bromine atom on the 4'-position of the xanthene moiety makes this compound a valuable building block for creating a diverse range of organic semiconductors through reactions like Suzuki and Buchwald-Hartwig cross-coupling. acs.org These reactions allow for the attachment of various electron-donating or electron-accepting groups, enabling the systematic tuning of the final material's energy levels, charge transport characteristics, and emissive properties. This strategic functionalization is crucial for the development of high-performance host materials for phosphorescent OLEDs (PHOLEDs), hole-transporting materials for perovskite solar cells, and fluorescent emitters. rsc.orgrsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H15BrO B12824841 4'-Bromospiro[fluorene-9,9'-xanthene]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H15BrO

Molecular Weight

411.3 g/mol

IUPAC Name

4'-bromospiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C25H15BrO/c26-22-14-7-13-21-24(22)27-23-15-6-5-12-20(23)25(21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)25/h1-15H

InChI Key

VUISAGNDUCFIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=CC=CC=C46

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Bromospiro Fluorene 9,9 Xanthene Analogues

Elucidation of Molecular and Supramolecular Architecture

The precise determination of the molecular and supramolecular structure is fundamental to understanding the properties of spiro-compounds. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance, and mass spectrometry provide a comprehensive picture of the compound's architecture, from atomic arrangement to molecular weight and purity.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) and its analogues, this technique provides precise information on bond lengths, bond angles, and the crucial dihedral angle between the fluorene (B118485) and xanthene planes.

The analysis of the parent compound, SFX, reveals that the fluorene and xanthene ring systems are nearly perpendicular to each other. 20.210.105 This orthogonal arrangement is a hallmark of the spiro-conformation, effectively isolating the electronic properties of the two constituent moieties while creating a rigid, bulky structure that can prevent intermolecular aggregation and quenching of fluorescence in the solid state.

Computational studies using density functional theory (DFT) on related SFX-based materials corroborate these findings, calculating the dihedral angles between the xanthene and fluorene units to be approximately 90°. mdpi.com This perpendicular geometry is critical for its applications in materials science, as it endows molecules with good thermal stability. 20.210.105mdpi.com The introduction of a bromine atom at the 4'-position on the xanthene ring is not expected to significantly alter this fundamental spiro-conformation, though it may induce minor changes in crystal packing due to halogen bonding interactions.

Table 1: Crystallographic Data for Spiro[fluorene-9,9'-xanthene] Analogues Note: Specific data for the 4'-bromo derivative is not publicly available. Data for the parent compound and related derivatives are presented.

CompoundDihedral Angle (Fluorene/Xanthene)Crystal SystemSpace GroupReference
Spiro[fluorene-9,9'-xanthene] (SFX)~90°Not SpecifiedNot Specified 20.210.105mdpi.com
SFX-based Hole-Transporting Materials~90° (Calculated)Not SpecifiedNot Specified mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

For 4'-Bromospiro[fluorene-9,9'-xanthene] analogues, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The distinct signals correspond to the protons on the fluorene and the bromo-substituted xanthene moieties. The integration of these signals confirms the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spiro-carbon atom, being a quaternary carbon linking four different groups, typically appears at a characteristic chemical shift. The carbon atoms bonded to the bromine and oxygen heteroatoms also exhibit distinct shifts. While specific spectral data for 4'-Bromospiro[fluorene-9,9'-xanthene] is not widely published, data for the isomeric 2'-Bromospiro[fluorene-9,9'-xanthene] is available, confirming the general spectral features of this class of compounds. bldpharm.com Supporting information for related SFX derivatives often includes detailed ¹H and ¹³C NMR spectra which are used to verify their successful synthesis. rsc.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and confirming its elemental composition. For large, non-volatile organic molecules like 4'-Bromospiro[fluorene-9,9'-xanthene], Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly suitable method. rsc.org

This technique allows for the gentle ionization of the molecule, minimizing fragmentation and yielding a clear molecular ion peak ([M]⁺). The observed mass of this peak for 4'-Bromospiro[fluorene-9,9'-xanthene] (C₂₅H₁₅BrO) should correspond to its calculated molecular weight of approximately 411.3 g/mol . chemicalbook.comchemimpex.com The high resolution of this technique also allows for the confirmation of the isotopic pattern, which is particularly distinct for bromine-containing compounds due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides unambiguous confirmation of the presence of a single bromine atom in the structure. The purity of the sample can also be assessed, as impurities would appear as additional peaks in the spectrum.

Table 2: Molecular Weight Data for 4'-Bromospiro[fluorene-9,9'-xanthene]

PropertyValueTechnique
Molecular FormulaC₂₅H₁₅BrO-
Calculated Molecular Weight~411.3 g/mol-
Primary Assessment MethodMALDI-TOF Mass Spectrometry rsc.org

Electrochemical and Photophysical Property Investigation

The photophysical and electrochemical properties of 4'-Bromospiro[fluorene-9,9'-xanthene] are central to its utility in optoelectronic applications. Spectroscopic techniques are employed to study its interaction with light and its electronic energy levels.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides insights into the electronic structure and conjugation of the compound.

Spiro[fluorene-9,9'-xanthene] derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic systems of the fluorene and xanthene moieties. rsc.org The orthogonal nature of the two π-systems means that the absorption spectrum often resembles a superposition of the spectra of the individual chromophores. The introduction of the bromine atom can cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-withdrawing nature and its influence on the molecular orbitals. The high absorption characteristics are a key reason for the investigation of these compounds as materials for organic solar cells. chemimpex.comresearchgate.net

Photoluminescence (PL) spectroscopy is used to characterize the light-emitting properties of a material. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. The spectrum of this emitted light reveals the fluorescent properties of the compound.

4'-Bromospiro[fluorene-9,9'-xanthene] and its analogues are noted for exhibiting strong fluorescence, a property essential for their use in organic light-emitting diodes (OLEDs). chemimpex.com The rigid spiro-structure helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields. rsc.org The emission wavelength is typically in the blue region of the spectrum for the parent SFX compound. 20.210.105 The position of the bromine substituent can influence the emission color and efficiency. Furthermore, derivatives of SFX have been specifically designed to exhibit aggregation-induced emission (AIE), where the material is more emissive in the aggregated or solid state than in solution. rsc.org

Table 3: Photophysical Properties of Spiro[fluorene-9,9'-xanthene] Analogues Note: Specific values are highly dependent on the solvent and specific derivative structure.

Compound ClassTypical Absorption Maxima (λₘₐₓ)Typical Emission Maxima (λₑₘ)Key PropertyReference
Spiro[fluorene-9,9'-xanthene] (SFX)UV regionBlue regionHigh Thermal Stability 20.210.105
SFX Derivatives for AIEUV-Vis regionVaries with structure (e.g., green-yellow)Aggregation-Induced Emission rsc.org
4'-Bromospiro[fluorene-9,9'-xanthene]UV regionNot SpecifiedStrong Fluorescence chemimpex.com

Cyclic Voltammetry for Redox Potentials and Highest Occupied Molecular Orbital (HOMO) Levels

Cyclic voltammetry is a key electrochemical technique used to determine the redox potentials and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of electroactive materials. For spiro[fluorene-9,9'-xanthene] (SFX) based materials, these parameters are critical in assessing their suitability for applications such as hole-transporting materials (HTMs) in perovskite solar cells and as hosts in organic light-emitting diodes (OLEDs).

The electrochemical properties of SFX derivatives are significantly influenced by the nature and position of substituent groups on the core structure. Research on various SFX analogues has shown that their HOMO energy levels can be finely tuned. For instance, a series of four SFX-based HTMs functionalized with arylamine moieties exhibited HOMO levels ranging from -4.9 to -5.1 eV. rsc.org This range is considered suitable for efficient hole injection from the perovskite layer in solar cells.

In a study involving fluorinated-aniline units attached to the SFX core, the estimated HOMO levels were found to be between -4.19 eV and -4.37 eV. rsc.org The variation was dependent on the position of the fluorine atoms, demonstrating the strong influence of electron-withdrawing groups on the electronic properties of the molecule. The strategic placement of 4,4'-dimethoxydiphenylamine (B142901) (DDPA) units on the SFX backbone has also been shown to be an effective way to modulate the electrochemical properties, with the DDPA groups acting as the electrochemically active centers that determine the HOMO energy level. acs.org

While specific cyclic voltammetry data for 4'-Bromospiro[fluorene-9,9'-xanthene] is not widely reported in the literature, the bromine atom, being a weakly deactivating group, is expected to have a modest effect on the redox potentials compared to the unsubstituted SFX core. The general findings for analogous compounds suggest that the HOMO level would be in a range suitable for many organic electronic applications.

Table 1: Reported HOMO Energy Levels for Selected Spiro[fluorene-9,9'-xanthene] Analogues

Compound/AnalogueFunctionalizationHOMO Level (eV)Reference
SFX-based HTMsArylamine moieties-4.9 to -5.1 rsc.org
Fluorinated SFXFluorinated-aniline units-4.19 to -4.37 rsc.org
SP-NaphDimethoxyphenylnaphthylamine subunitsNot specified rsc.org
SP-SMeMethylsulfanyl groups on diphenylamine (B1679370)Not specified rsc.org

Note: This table is populated with data from analogues of 4'-Bromospiro[fluorene-9,9'-xanthene] to provide a comparative context.

Solid-State Organization and Morphological Stability

The performance and longevity of organic electronic devices are intrinsically linked to the morphology and stability of the thin films used in their construction. The solid-state organization, including crystallinity and amorphous stability, of 4'-Bromospiro[fluorene-9,9'-xanthene] and its derivatives plays a pivotal role in determining their efficacy.

X-ray Diffraction for Film Structure and Crystallinity

X-ray diffraction (XRD) is a powerful, non-destructive technique for probing the atomic and molecular structure of crystalline and semi-crystalline materials. In the context of organic thin films, XRD provides valuable information about the packing of molecules, the degree of crystallinity, and the orientation of the crystallites with respect to the substrate.

The inherent three-dimensional and rigid structure of the spiro[fluorene-9,9'-xanthene] core generally hinders close molecular packing, which can inhibit crystallization and promote the formation of amorphous films. 20.210.105 This is often a desirable characteristic for applications in OLEDs, where amorphous morphologies can lead to more uniform and stable films. A single-crystal XRD analysis of the parent, unsubstituted spiro[fluorene-9,9'-xanthene] revealed a significantly twisted conformation, with the fluorene and xanthene units oriented nearly perpendicular to each other. acs.org This non-planar structure is a key factor in the material's good film-forming properties.

Investigations into Amorphous State Stability and Film-Forming Abilities

The ability of a material to form stable, uniform amorphous films is crucial for the fabrication of reliable and efficient organic electronic devices. Amorphous films can prevent issues such as grain boundaries that can act as charge traps or recombination centers. The spiro-functionalization at the C-9 position of the fluorene unit is a well-established strategy to enhance the thermal and morphological stability of the resulting materials. 20.210.105

Derivatives of spiro[fluorene-9,9'-xanthene] are known for their high thermal stability, often exhibiting high glass transition temperatures (Tg). researchgate.net A high Tg is indicative of a stable amorphous state, as it represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. For example, polyamides incorporating the SFX moiety have shown high thermal stability with decomposition temperatures (for 10% weight loss) up to 483 °C in air and glass transition temperatures in the range of 273–289 °C. researchgate.net These properties are advantageous for device fabrication processes that may involve thermal annealing steps.

The excellent film-forming ability of SFX-based materials has been noted in several studies. For instance, an oligomer containing three SFX units demonstrated superior film-forming ability compared to the widely used spiro-OMeTAD. acs.org This is attributed to the rigid and bulky spiro structure which disrupts intermolecular interactions and prevents crystallization, leading to the formation of smooth and homogeneous amorphous films. The bromine atom in 4'-Bromospiro[fluorene-9,9'-xanthene] is a versatile functional group that allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications in organic electronics. chemimpex.com

Computational and Theoretical Investigations of 4 Bromospiro Fluorene 9,9 Xanthene Systems

Quantum Chemical Approaches for Electronic Structure Determination

Quantum chemical methods are pivotal in predicting the behavior of SFX-based molecules, guiding synthetic efforts and accelerating the discovery of new high-performance materials.

Density Functional Theory (DFT) is a cornerstone of computational investigations into SFX-based systems. It is routinely used to determine the ground-state electronic structure and optimized molecular geometry. uu.nl For molecules based on the spiro[fluorene-9,9'-xanthene] (B3069175) core, calculations are frequently performed using the B3LYP functional combined with the 6-31G(d,p) basis set. mdpi.comuu.nl

These calculations confirm the highly distorted, non-planar 3D structure of the SFX framework. The fluorene (B118485) and xanthene moieties are oriented nearly perpendicular to each other, with reported dihedral angles of approximately 90°. mdpi.com This rigid, sterically hindered conformation is crucial as it prevents strong intermolecular π-π stacking, thereby enhancing the material's solubility and promoting the formation of stable amorphous films. mdpi.com The bromine atom at the 4'-position introduces asymmetry and serves as a key handle for further functionalization.

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the electronic behavior of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of a material's charge injection/extraction capabilities and its photophysical properties. researchgate.net

In computational studies of SFX derivatives, DFT calculations are used to map these frontier orbitals. rsc.orgresearchgate.net For the unsubstituted SFX core, both the HOMO and LUMO are delocalized over the π-conjugated system of the fluorene and xanthene units. When functionalized, the character of these orbitals changes significantly:

HOMO: In SFX-based hole-transporting materials, which often feature electron-rich amine groups attached to the core, the HOMO is typically localized on these peripheral amine moieties. This localization facilitates hole injection and transport. researchgate.net

LUMO: The LUMO, in contrast, often remains localized on the central SFX core or on any electron-accepting units attached to it. researchgate.net

The energy levels of these orbitals can be precisely tuned by adding different functional groups. The introduction of the electronegative bromine atom in 4'-Bromospiro[fluorene-9,9'-xanthene] is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted SFX molecule, a common effect of halogenation. The table below summarizes representative HOMO and LUMO energy levels calculated for various SFX-based derivatives, illustrating the tunability of this platform.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference/Method
SFX-based HTM (p-SFX-oF)-5.23-2.173.06DFT/B3LYP/6-31g(d,p) mdpi.com
SFX-based HTM (m-SFX-mF)-5.11-2.122.99DFT/B3LYP/6-31g(d,p) mdpi.com
SFX-based HTM (X60)-5.12-2.013.11DFT Calculation rsc.org
SFX-based HTM (SP-Naph)-5.28-1.893.39DFT Calculation researchgate.net
SFX-based HTM (SP-SMe)-5.36-1.933.43DFT Calculation researchgate.net

A primary goal of computational modeling is to predict the optoelectronic characteristics of new materials before their synthesis. DFT and FMO analysis are central to this effort. The HOMO-LUMO energy gap (Eg) calculated from DFT provides a good first approximation of the material's optical bandgap and is a key factor in determining the color and efficiency of an OLED. mdpi.com

For applications in perovskite solar cells, the alignment of the HTM's HOMO level with the valence band of the perovskite absorber is critical for efficient hole extraction and transport, while a sufficiently deep HOMO level is necessary to achieve a high open-circuit voltage (VOC). acs.orguu.nl Computational screening allows researchers to design SFX derivatives with optimized energy levels for seamless integration into device architectures, minimizing energy barriers for charge transfer. acs.orguu.nl

Excited State Properties and Photophysical Dynamics

While DFT excels at describing the ground state, understanding light absorption and emission requires the study of electronic excited states.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the excited-state properties of SFX-based molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra. rsc.org

Theoretical studies on SFX derivatives show that the absorption spectra typically feature two main regions:

Transitions at shorter wavelengths (approx. 270–325 nm) are often assigned to n→π* or local π→π* transitions confined to the SFX core. mdpi.com

Broader absorption bands at longer wavelengths (approx. 325–400 nm) are attributed to intramolecular charge-transfer (ICT) transitions from the donor moieties to the acceptor parts of the molecule. mdpi.com

TD-DFT calculations also help in understanding the nature of the lowest singlet (S1) and triplet (T1) excited states, which is crucial for designing host materials for phosphorescent OLEDs (PhOLEDs) that require a high triplet energy to efficiently confine excitons on the phosphorescent guest emitter. rsc.org

Charge Transport Modeling and Simulations

Efficient charge transport is a defining characteristic of a good semiconductor. For HTMs based on the 4'-Bromospiro[fluorene-9,9'-xanthene] scaffold, hole mobility is a parameter of utmost importance. Computational models can predict charge transport properties by calculating two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral).

The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is added or removed. A smaller hole reorganization energy (λh) is desirable for efficient hole transport. Computational studies on SFX derivatives have shown that they can be designed to have smaller hole reorganization energies compared to their electron reorganization energies, confirming their suitability as HTMs. uu.nl Furthermore, hole mobilities (μh) for novel SFX-based materials have been computationally predicted to be significantly larger—by orders of magnitude—than that of the widely used HTM, Spiro-OMeTAD. uu.nl The position of functional groups on the SFX core has a significant influence on the resulting hole mobility, a factor that can be systematically explored through simulation. nih.gov

Marcus Hopping Theory for Hole and Electron Mobility Prediction

There are no specific studies applying Marcus Hopping Theory to predict the hole and electron mobility of 4'-Bromospiro[fluorene-9,9'-xanthene]. Theoretical investigations on other spiro[fluorene-9,9'-xanthene] derivatives often utilize quantum chemistry calculations, such as Density Functional Theory (DFT), to estimate reorganization energies and electronic coupling parameters, which are key components of Marcus Theory for charge hopping rates. These studies aim to correlate molecular structure with charge transport properties. However, without specific research on the 4'-bromo derivative, no data can be presented.

Simulation of Intermolecular Interactions and Charge Migration Pathways

Similarly, there is a lack of published simulations on the intermolecular interactions and charge migration pathways specifically for 4'-Bromospiro[fluorene-9,9'-xanthene]. For other SFX-based materials, computational methods are employed to model molecular packing in the solid state and to understand how intermolecular interactions, such as π-π stacking, influence the pathways for charge migration between adjacent molecules. These simulations are crucial for designing materials with improved charge transport characteristics. The absence of such studies for the 4'-bromo derivative means that no specific findings on its intermolecular interactions or charge migration pathways can be reported at this time.

Structure Property Relationships in Brominated Spiro Fluorene 9,9 Xanthene Derivatives

Conformational Dynamics and Their Influence on Molecular Packing and Charge Transport

The defining feature of the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core is its rigid, three-dimensional geometry. acs.orgrsc.org The fluorene (B118485) and xanthene planes are held in a nearly perpendicular orientation, with a reported twist angle of approximately 87.5° in some derivatives. acs.org This orthogonal arrangement creates significant steric hindrance, which plays a critical role in the material's solid-state morphology.

This inherent three-dimensional and twisted shape effectively disrupts intermolecular π–π stacking, a common phenomenon in planar aromatic molecules that often leads to aggregation. acs.orgrsc.org By preventing tight molecular packing, SFX derivatives exhibit several advantageous properties:

High Solubility: The non-planar structure enhances solubility in common organic solvents, which is beneficial for solution-based device fabrication. acs.orgacs.org

Morphological Stability: The resistance to crystallization and aggregation leads to the formation of stable amorphous films, a crucial requirement for the longevity and reliability of organic electronic devices. acs.orgmdpi.com

Charge Transport Channels: While close packing is hindered, the pseudo-globular shape helps to form uniform, non-dispersive pathways for charge carriers to hop between adjacent molecules, a necessity for efficient charge transport. 20.210.105acs.org

The conformational rigidity and steric bulk of the SFX core are fundamental to its success as a foundational unit for high-performance hole-transporting materials (HTMs). acs.org

Role of Bromine Substitution Position on Electronic Band Structure and Charge Carrier Localization

The position of substituents on the asymmetric SFX core significantly dictates the electronic properties of the resulting molecule. The 4'-bromo position on the xanthene moiety serves as a versatile synthetic handle, enabling the introduction of various functional groups through cross-coupling reactions. acs.org20.210.105 While the bromine atom itself influences the electronic nature, its primary role is to enable the strategic placement of other groups that modulate the electronic band structure and charge carrier distribution.

Studies on asymmetrically substituted SFX derivatives have shown that the location of the functionalization—whether on the fluorene or the xanthene part—allows for the selective tuning of different properties. For instance, attaching redox-active triphenylamine (B166846) (TPA) units to the fluorene moiety has a greater impact on the hole-extraction energetics, whereas substitution on the xanthene unit more strongly governs the material's thermal properties, such as the glass transition temperature (Tg). researchgate.net

Density Functional Theory (DFT) calculations have provided further insight into charge carrier localization. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) changes drastically with substitution:

In some diphenylamine-substituted SFX derivatives, the HOMO density is concentrated on the fluorene and diphenylamine (B1679370) units, indicating that this region is primarily responsible for hole transport. rsc.org

When a more extended π-conjugated group like a naphthyl unit is introduced, the HOMO can become localized on this new substituent. rsc.org

Conversely, introducing groups like methylsulfanyl (–SMe) can lead to a broader distribution of the HOMO density across the entire SFX core. rsc.org

This demonstrates that the substitution position is a powerful tool for directing the flow of charge carriers within the molecule and tuning its electronic energy levels for specific applications.

Impact of Peripheral Substituents on Photophysical Behavior and Electrochemical Activity

Arylamine groups are commonly attached to the SFX core to design effective Hole Transporting Materials (HTMs). polyu.edu.hkrsc.orgresearchgate.net These nitrogen-containing moieties are electron-rich, and the lone pair of electrons on the nitrogen atom helps to stabilize the positive charge (hole) by forming radical cations, which is the fundamental mechanism of hole transport. nih.govresearchgate.net

The introduction of arylamine substituents has a direct and tunable effect on the material's key properties.

Table 1: Properties of Arylamine-Substituted SFX Derivatives
Derivative TypeHOMO Energy Level (eV)Doped Hole Mobility (cm² V⁻¹ s⁻¹)Reference
Four-armed Arylamine-SFX-4.9 to -5.12.2 x 10⁻⁵ to 15 x 10⁻⁵ polyu.edu.hkrsc.orgresearchgate.net
Dimethoxyphenylnaphthylamine-SFX (SP-Naph)-5.15Conductivity: 6.41 x 10⁻⁶ S cm⁻¹ rsc.orgrsc.org
Diphenylamine-SFX (HTM-FX')-5.12Conductivity: 5.94 x 10⁻⁶ S cm⁻¹ rsc.org

As shown in the table, modifying the arylamine units allows for the fine-tuning of energy levels to align with other layers in a device, facilitating efficient hole injection. Furthermore, expanding the π-conjugation of the arylamine, for example by using a naphthyl group, can enhance electronic communication and increase conductivity. rsc.orgrsc.org

However, the high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which effectively lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This energy level depression is highly desirable for improving the open-circuit voltage (Voc) in solar cells by creating a better energy-level alignment for hole extraction from the perovskite layer. mdpi.comnih.gov The position of the fluorine atom (e.g., ortho or meta to the amine) also provides another level of control, with ortho-fluorination typically causing a more significant energy level shift. mdpi.com Additionally, fluorination can increase the hydrophobicity of the material, which contributes to enhanced device stability by repelling moisture. mdpi.com

Table 2: Properties of Isomeric Fluorinated Aniline-SFX Derivatives
CompoundFluorine PositionSubstitution PositionCalculated HOMO (eV)Optical Bandgap (eV)Reference
m-SFX-mFmetameta-4.202.99 mdpi.com
p-SFX-mFmetapara-4.192.99 mdpi.com
m-SFX-oForthometa-4.323.06 mdpi.com
p-SFX-oForthopara-4.373.05 mdpi.com

Charge carrier mobility is a critical parameter for device efficiency, as it determines how quickly charges can be transported out of the active layer. A proven strategy for enhancing mobility in organic semiconductors is to increase the extent of molecular π-conjugation. acs.orgnih.gov By extending the network of delocalized electrons, for example by incorporating larger aromatic systems or specific π-linkers, the energy required for a charge to move between molecules is reduced, leading to higher mobility and conductivity. rsc.orgnih.govmdpi.com

Another advanced approach is the synthesis of oligomers or polymers that contain multiple SFX units. acs.org Increasing the number of repeating, charge-transporting units in a molecular chain generally enhances charge mobility. researchgate.netresearchgate.net This is because longer conjugated chains provide more efficient pathways for intramolecular charge transport, and the entanglement of oligomeric chains can improve intermolecular electronic coupling. acs.orgresearchgate.net Research on conjugated oligomers has shown that mobility increases with the length of the oligomer, and that the specific sequence of monomers can dramatically influence charge transport properties. researchgate.netnih.gov Constructing oligomers from 4'-Bromospiro[fluorene-9,9'-xanthene] is therefore a promising route to materials with superior charge transport capabilities. acs.org

Strategic Molecular Engineering for Enhanced Device Performance

The ultimate goal of studying structure-property relationships is to enable the rational design of molecules for superior device performance. For SFX-based materials, molecular engineering involves a combination of the strategies discussed above to optimize multiple parameters simultaneously. acs.orgrsc.org

Key molecular engineering approaches include:

Core and Peripheral Functionalization: Using the 4'-bromo position and other sites to attach functional groups like arylamines for hole transport and Lewis bases (e.g., pyridine, sulfur-containing groups) to passivate defects at interfaces, thereby reducing charge recombination. acs.orgrsc.org

Energy Level Tuning: Employing substituents with different electron-donating or -withdrawing properties (such as fluorination) to precisely align the material's energy levels with other components in the device stack for efficient charge injection and extraction. mdpi.comrsc.org

Conjugation and Dimensionality Control: Synthesizing derivatives with extended π-systems or creating oligomeric structures to boost charge carrier mobility and conductivity. acs.orgrsc.org

Isomeric Design: Leveraging the asymmetric nature of the SFX core to place different functional groups on the fluorene and xanthene moieties to independently tune thermal, optical, and electronic properties. researchgate.net

The success of these strategies is evident in the high-performance devices reported in the literature.

Table 3: Performance of Devices with Engineered SFX-based Materials
MaterialEngineering StrategyDevice TypeKey Performance MetricReference
SP-SMe-SMe groups for perovskite interactionPerovskite Solar Cell (PSC)PCE: 21.95% (dopant-free) rsc.org
DPNA-SFXN-phenyl-1-naphthylamine groupsRed PHOLEDEQE: 34.7% rsc.org
mp-SFX-2PAFour-armed arylamine moietiesPerovskite Solar Cell (PSC)PCE: 17.7% polyu.edu.hkresearchgate.net
p-SFX-oFOrtho-fluorinated aniline (B41778) unitsPerovskite Solar Cell (PSC)PCE: 15.21% mdpi.com

These results underscore that strategic molecular engineering of the spiro[fluorene-9,9'-xanthene] platform is a highly effective approach for developing next-generation materials for organic electronics, leading to devices with enhanced efficiency and stability. rsc.orgrsc.org

Advanced Research Applications in Organic Electronic Devices and Functional Materials

Development as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The spiro[fluorene-9,9'-xanthene] (B3069175) framework has emerged as a promising alternative to the more common spirobifluorene (SBF) core in the design of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). researchgate.netacs.org The facile and often one-pot synthesis of the SFX core presents a significant cost advantage over the complex, multi-step synthesis required for SBF derivatives like the benchmark HTM, spiro-OMeTAD. acs.orgnih.govrsc.org This has spurred extensive research into developing SFX-based HTMs to enhance the efficiency and stability of PSCs.

The design of high-performance HTMs based on the SFX core is guided by several key principles aimed at optimizing their electronic and physical properties for efficient device operation. acs.orgnih.gov A crucial factor is the alignment of the HTM's Highest Occupied Molecular Orbital (HOMO) energy level with the valence band of the perovskite absorber layer to ensure efficient hole transfer. acs.orgnih.gov Systematic functionalization of the SFX core allows for precise tuning of the HOMO energy. nih.govrsc.orgnih.gov

High charge-carrier mobility is another essential property for an effective HTM, as it facilitates the rapid transport of holes to the electrode, minimizing recombination losses. acs.orgnih.gov The rigid, perpendicular arrangement of the fluorene (B118485) and xanthene moieties in the SFX core helps to prevent excessive molecular aggregation, which is beneficial for charge transport. rsc.orgscispace.com Theoretical and experimental studies have shown that introducing larger functional groups, such as methyl groups, can decrease conformational disorder through steric effects, thereby increasing hole mobility. nih.gov Conversely, highly asymmetric or polar side groups like fluorine may increase electrostatic disorder and reduce mobility. nih.gov The strategic placement of electron-rich arylamine units on the SFX core is a common strategy to enhance hole-transporting capabilities. rsc.orgpolyu.edu.hk

The table below summarizes key properties of various HTMs based on the SFX core, illustrating the impact of different functional groups on their thermal and electronic characteristics.

HTM NameTd (°C)Tg (°C)HOMO (eV)Hole Mobility (cm²/Vs)
mp-SFX-2PA 425162-5.101.50E-04
SFX-MeOTAD 463128-5.12-
X60 459148-5.101.80E-04
SP-Naph 452192-5.252.01E-04
SP-SMe 457179-5.164.89E-04
Data sourced from multiple research findings. rsc.orgrsc.orgrsc.orgrsc.org

Efficient hole extraction from the perovskite layer and subsequent transport to the electrode are critical for achieving high power conversion efficiency (PCE) in PSCs. edinst.com The performance of SFX-based HTMs in this regard is heavily influenced by their molecular structure and energy level alignment with the perovskite. acs.org A minimal energy gap between the HOMO of the HTM and the valence band of the perovskite is desirable to minimize voltage losses and promote the hole shuttling process. rsc.org

The following table presents the photovoltaic performance of PSCs incorporating different SFX-based HTMs, highlighting the impact of molecular design on hole extraction and transport efficiency.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF
mp-SFX-2PA 16.81.0522.30.72
Spiro-OMeTAD (control) 15.51.0222.10.69
X60 19.841.1222.810.78
SP-Naph (dopant-free) 20.511.1424.110.75
SP-SMe (dopant-free) 21.951.1624.320.78
Data compiled from various studies. rsc.orgpolyu.edu.hkrsc.orgrsc.org

The interface between the perovskite active layer and the HTM is a critical region where charge recombination and material degradation can occur, significantly impacting device performance and stability. rsc.orgrsc.orgresearchgate.net Interface engineering, which involves modifying this junction, is a key strategy to improve PSCs. rsc.orgarxiv.orgnih.gov SFX-based materials have shown promise not only as bulk HTMs but also as interfacial layers that can passivate defects at the perovskite surface. rsc.org

While many high-performance HTMs, including the standard spiro-OMeTAD, require chemical dopants like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (B128874) (t-BP) to achieve sufficient conductivity and hole mobility, these additives are often detrimental to the long-term stability of PSCs. rsc.orgnih.govrsc.org The hygroscopic nature of these dopants can attract moisture, leading to the degradation of the perovskite layer, and their volatile character can cause device instability under thermal stress. rsc.orgnih.gov

Consequently, there is a significant research effort focused on developing efficient dopant-free HTMs. The inherent properties of the SFX core, combined with strategic molecular engineering, make it an excellent platform for creating such materials. acs.orgrsc.orgrsc.org By designing SFX derivatives with intrinsically high hole mobility and suitable energy levels, the need for performance-enhancing but stability-compromising dopants can be eliminated. nih.govrsc.org For example, the development of HTMs like SP-SMe, which incorporates a spiro[fluorene-9,9-xanthene] core with asymmetric subunits, has led to dopant-free PSCs with a PCE of 21.95%, outperforming devices based on doped spiro-OMeTAD. rsc.org These dopant-free systems not only exhibit high efficiency but also show enhanced operational and thermal stability. rsc.orgresearchgate.net The hydrophobic nature of these polymeric or molecular HTMs can also act as a protective barrier against moisture, further improving the device's longevity. researchgate.netnih.govrsc.org

Integration into Organic Light-Emitting Diodes (OLEDs)

The spiro[fluorene-9,9'-xanthene] (SFX) structure is also a valuable building block for materials used in organic light-emitting diodes (OLEDs), particularly for achieving stable and efficient blue emission, which has historically been a challenge for the display and lighting industries. scispace.comacs.orgrsc.org

The SFX core is utilized to construct blue-light-emitting materials that exhibit high thermal stability. researchgate.netacs.org The rigid, spiro-fused structure prevents quenching of emission in the solid state, a common problem with many fluorescent molecules. scispace.com The perpendicular orientation of the fluorene and xanthene moieties helps to create a high glass transition temperature (Tg), which contributes to the morphological stability of the OLED device during operation. scispace.com

An efficient synthetic route involves a one-pot method to produce the SFX core, which can then be functionalized, for example, through a Suzuki coupling reaction, to build larger, soluble, blue-emitting compounds. acs.org Polymers incorporating the SFX unit, such as PSFX, have been synthesized and used as the emitting layer in OLEDs. scispace.com These devices have demonstrated stable, deep-blue emission with high external quantum efficiencies. scispace.com For instance, an OLED using PSFX as the emitter showed an external quantum efficiency of 1.74% with CIE color coordinates in the deep-blue region (0.15, 0.07). scispace.com The SFX framework has also been used to create host materials for phosphorescent OLEDs (PHOLEDs), demonstrating its versatility in different types of emissive devices. scientific.net

The table below details the performance of an OLED device that utilizes an SFX-based polymer as the blue-light-emitting layer.

Device ParameterValue
Emitting LayerPSFX
Turn-on Voltage6 V
Maximum External Quantum Efficiency (EQE)1.74%
CIE Coordinates (at ~11V)(0.15, 0.07)
Brightness at ~11V1000 cd/m²
EQE at 1000 cd/m²1.33%
Data from a study on PSFX-based OLEDs. scispace.com

Role as Host Materials for Efficient Emitters

The spiro[fluorene-9,9'-xanthene] (SFX) architecture is a cornerstone for developing high-performance host materials for phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.netresearchgate.net The rigid, spiro-linked structure provides a high triplet energy level (T₁) and excellent thermal stability, which are crucial for hosting blue, green, and yellow phosphorescent emitters and preventing efficiency roll-off at high brightness. researchgate.netresearchgate.netrsc.org

Researchers have synthesized a variety of SFX-based host materials, demonstrating their versatility across the visible spectrum. rsc.org For instance, a host material designated SFX-PF, which does not possess conventional hole- or electron-transporting units, was developed through a simple two-step synthesis. researchgate.netresearchgate.net When used as a host for a blue phosphorescent emitter, the resulting device exhibited a low turn-on voltage of 2.8 V and a high maximum external quantum efficiency (EQE) of 14.7%. researchgate.netresearchgate.net The same SFX-PF host also proved effective for green emitters, achieving a maximum EQE of 13.2% with a similarly low turn-on voltage of 3.0 V. researchgate.net

Further modifications to the SFX core have led to even more impressive results. A series of bipolar host materials incorporating spiro[fluorene-9,9'-phenanthren-10'-one] acceptors and carbazole (B46965) donor fragments were developed for yellow OLEDs. rsc.org These materials possess suitable energy gaps for hosting yellow emitters, leading to devices with exceptionally high efficiencies. rsc.org One such device achieved a maximum EQE exceeding 27%, among the highest reported for that specific class of emitter. rsc.org The strategic design of these SFX-based hosts, which allows for fine-tuning of frontier molecular orbital energy levels without compromising the high triplet energy, is a key factor in their success. rsc.org This enables balanced charge injection and transport within the emissive layer, leading to highly efficient and stable OLEDs. researchgate.netresearchgate.netrsc.org

Table 1: Performance of OLEDs Utilizing Spiro[fluorene-9,9'-xanthene]-Based Host Materials

Host MaterialEmitter ColorMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
SFX-PFBlue29.3 researchgate.netresearchgate.net28.9 researchgate.netresearchgate.net14.7 researchgate.netresearchgate.net2.8 researchgate.netresearchgate.net
SFX-PFGreen47.9 researchgate.net45.4 researchgate.net13.2 researchgate.net3.0 researchgate.net
MS-PCYellow83.4 rsc.org81.3 rsc.org27.2 rsc.org2.8 rsc.org

Versatile Building Blocks for Advanced Functional Materials

The 4'-Bromospiro[fluorene-9,9'-xanthene] molecule is not just an end-product but a crucial starting point for more complex functional materials. chemimpex.comchemimpex.com Its bromine substituent provides a chemically active site for further functionalization through common synthetic procedures like palladium-catalyzed cross-coupling reactions. chemimpex.comchemimpex.compku.edu.cn This allows for the rational design and synthesis of a wide array of materials with tailored properties for specific applications, including sensors, dyes, and bioimaging probes. chemimpex.comchemimpex.com

The design of novel sensors and dyes often relies on creating molecules with specific electronic properties, such as intramolecular charge transfer (ICT). nih.gov The spiro[fluorene-9,9'-xanthene] framework serves as an excellent scaffold for this purpose. By attaching electron-donating and electron-accepting groups to this core, researchers can create "push-pull" systems. nih.gov

The 4'-bromo position is particularly useful as it allows for the introduction of various functional groups that can act as donors or acceptors, or as linking points for larger conjugated systems. chemimpex.comchemimpex.com This synthetic versatility enables the fine-tuning of the material's absorption and emission wavelengths, as well as its sensitivity to environmental stimuli. For example, the development of donor-π-acceptor (D-π-A) fluorene-based dyes has been systematically explored to create highly emissive compounds. nih.gov This rational design approach, starting from a versatile building block like 4'-bromospiroxanthene, allows for the creation of a library of dyes with properties spanning the visible and near-infrared regions, making them suitable for a wide range of fluorescence applications. nih.gov

In the field of bioimaging, fluorescent probes are indispensable tools for visualizing cellular structures and processes with high specificity. chemimpex.comchemimpex.commdpi.com The spiro[fluorene-9,9'-xanthene] core is an attractive platform for building such probes due to its inherent fluorescence and stability. chemimpex.comchemimpex.com The development of these probes often involves a "turn-on" mechanism, where the molecule is initially in a non-fluorescent, spirocyclic form and becomes fluorescent upon reacting with a specific analyte or changing its environment. mdpi.comresearchgate.netnih.gov

4'-Bromospiro[fluorene-9,9'-xanthene] serves as a key intermediate in the synthesis of these advanced probes. chemimpex.comchemimpex.com The bromo-substituent allows for the attachment of specific recognition units (e.g., ligands that bind to certain enzymes or receptors) or moieties that control the probe's solubility and cellular localization. chemimpex.comchemimpex.comnih.gov This synthetic handle is crucial for tailoring the probe to detect specific biomolecules or ions within the complex environment of a living cell. researchgate.netnih.gov For instance, xanthene-based probes have been successfully designed to detect pH changes, metal cations, and various biological molecules, highlighting the platform's versatility for creating sophisticated tools for biological and medical research. mdpi.comresearchgate.net

Exploration of Stimuli-Responsive Materials

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. Derivatives of spiro[fluorene-9,9'-xanthene] have shown significant promise in this area, exhibiting fascinating phenomena such as aggregation-induced emission (AIE) and mechanochromism. rsc.orgrsc.org

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission decreases or ceases in the solid state or in aggregates. rsc.org In contrast, AIE-active materials show enhanced fluorescence in the aggregated state. rsc.orgrsc.org This property is highly desirable for applications in solid-state devices like OLEDs and sensors. nsc.ru

The highly twisted, three-dimensional structure of the spiro[fluorene-9,9'-xanthene] core is conducive to achieving AIE. rsc.orgrsc.org By attaching propeller-shaped molecular groups like triphenylethylene (B188826) or tetraphenylethylene, or other specifically designed luminophores, researchers can create molecules that are weakly emissive in solution but become highly luminescent upon aggregation. rsc.orgrsc.org This is because the rigid spiro scaffold, combined with the attached rotors, restricts intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative pathway, thus "turning on" the fluorescence. rsc.orgnih.gov For example, a luminophore named SFX-Ad, which combines a spiro[fluorene-9,9'-xanthene] core with a 9,9'-dimethyl-9,10-dihydroacridine unit, was synthesized and shown to exhibit typical AIE activity. rsc.org

Mechanochromism is a phenomenon where a material changes its color or fluorescence properties in response to mechanical force, such as grinding, shearing, or pressing. rsc.org This property is of great interest for applications in pressure sensors, security inks, and data storage. rsc.org

Several spiro[fluorene-9,9'-xanthene]-based materials have been found to exhibit remarkable mechanochromic behavior. rsc.orgrsc.org For instance, a donor-π-acceptor–π-donor molecule (SP-TH) built on a spiro-xanthene core was shown to change its fluorescence from yellowish-green to bluish-green upon grinding. rsc.org This color change, or hypsochromic shift, was attributed to a transition from a crystalline to an amorphous state, as confirmed by powder X-ray diffraction (PXRD) analysis. rsc.org Similarly, the AIE-active SFX-Ad luminophore displayed a "turn-on" mechanoresponsive luminescence (MRL). rsc.org In its initial crystalline state, the material was weakly emissive, but upon grinding, it became highly luminescent due to a crystal-to-amorphous phase transition. rsc.org This unique MRL behavior was successfully utilized for anti-counterfeiting and information encryption applications. rsc.org

Table 2: Stimuli-Responsive Properties of Spiro[fluorene-9,9'-xanthene] Derivatives

CompoundStimulusObserved ChangeUnderlying MechanismPotential Application
SP-THGrindingFluorescence shift from yellowish-green to bluish-green (Hypsochromic shift) rsc.orgCrystalline-to-amorphous transition rsc.orgMechanical sensors
SFX-AdGrinding"Turn-on" of fluorescence (weak emission to strong emission) rsc.orgCrystalline-to-amorphous transition rsc.orgAnti-counterfeiting, Information encryption rsc.org

Future Research Trajectories and Broader Academic Impact

Innovations in Synthetic Methodologies for Expanded SFX Libraries

The advancement of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) based materials is intrinsically linked to the development of efficient and versatile synthetic routes. While multi-step syntheses were initially common, recent breakthroughs have focused on more streamlined processes. acs.org A significant innovation has been the development of one-pot synthetic methods, which offer simplicity and high yields. acs.orgacs.org

Future research will likely concentrate on refining these one-pot methodologies to further expand the library of SFX derivatives. This involves exploring a broader range of starting materials and catalysts to introduce diverse functional groups onto the SFX core. For instance, utilizing different substituted fluorenones and phenols can yield a variety of SFX precursors. acs.org Strategies may include acid-catalyzed cyclization reactions under thermodynamically controlled conditions, which have proven effective in producing high yields of the SFX core. acs.orgacs.org

Furthermore, the development of novel cross-coupling strategies, such as palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, and copper-catalyzed Ullmann reactions, will be crucial. acs.orgacs.orgresearchgate.net These methods allow for the precise attachment of various electroactive moieties (e.g., arylamines, carbazoles) to the brominated SFX backbone, enabling the fine-tuning of the final material's optoelectronic properties. The goal is to create a large and diverse library of SFX compounds, each tailored for specific high-performance applications.

Table 1: Overview of Synthetic Methodologies for SFX Derivatives
MethodKey Reagents/CatalystsTypical Starting MaterialsAdvantagesReference
One-Pot Acid CatalysisMeSO3H or ZnCl2/HClFluorenone derivatives, Phenol (B47542) derivatives (e.g., resorcinol)High efficiency (>80% yield), simplicity, avoids complex purification. acs.orgacs.org
Suzuki CouplingPd(PPh3)4/K2CO3Bromo-SFX, Boronic esters of other aromatic compoundsVersatile for creating C-C bonds to build larger conjugated systems. acs.org
Buchwald-Hartwig Cross-CouplingPalladium catalystsBromo-SFX, Amine-containing moleculesEfficient for creating C-N bonds, attaching hole-transporting moieties. acs.org
Ullmann ReactionCopper catalystsBromo-SFX, Amine-containing moleculesAlternative to palladium catalysis for C-N bond formation. researchgate.net

Advanced Computational Design and High-Throughput Screening of Brominated SFX Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery of new materials. High-throughput virtual screening (HTVS), which combines quantum chemical calculations with cheminformatics, allows for the rapid evaluation of vast virtual libraries of molecules, guiding experimental efforts toward the most promising candidates. princeton.eduresearchgate.net

For brominated SFX derivatives, future research will heavily rely on these computational approaches. Using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict key properties of yet-to-be-synthesized molecules. rsc.orgresearchgate.net These properties include:

Frontier Molecular Orbital (HOMO/LUMO) Energies: Crucial for determining charge injection/transport capabilities and for aligning energy levels within a device. rsc.orgmdpi.com

Triplet State Energy (T1): A critical parameter for host materials in phosphorescent OLEDs (PhOLEDs), as the host's T1 must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. rsc.orgpku.edu.cn

Charge-Carrier Mobility: Predicting the ease with which electrons and holes move through the material is vital for device efficiency. acs.org

By screening virtual libraries of SFX derivatives with various substituents at the bromo-position, computational models can identify structures with optimal electronic properties for specific applications like blue-light-emitting OLEDs or highly efficient perovskite solar cells. acs.orgprinceton.edu This in-silico-first approach minimizes the time and resources spent on synthesizing and testing less promising compounds, thereby streamlining the materials discovery pipeline.

Table 2: Computationally Predicted Properties of Select SFX-Based Compounds
CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted Triplet Energy (T1) (eV)Intended ApplicationReference
PF-SFX--2.8Blue PhOLED Host pku.edu.cn
X55Deeper than spiro-OMeTAD--HTM for Solar Cells acs.org
SFX-based HTMs-4.9 to -5.1--HTM for Perovskite Solar Cells rsc.org
m-SFX-mF-5.26-1.92-HTM for PeLEDs mdpi.com
p-SFX-oF-5.41-1.97-HTM for PSCs mdpi.com

Exploration of Novel Optoelectronic Phenomena and Device Architectures

The robust and versatile nature of the SFX platform makes it ideal for integration into next-generation device architectures. Research is moving beyond standard OLEDs and solar cells to explore more complex and highly functional electronic systems.

Future work will likely see SFX derivatives being incorporated into:

Advanced OLED Designs: This includes thermally activated delayed fluorescence (TADF) emitters, where the SFX core can be functionalized to create molecules with a small energy gap between their singlet and triplet excited states. researchgate.net Additionally, the use of SFX-based materials in co-host systems and as interlayers to manage exciton (B1674681) recombination zones can lead to significant gains in efficiency and operational stability. pku.edu.cn

Flexible and Printable Electronics: The excellent solubility and film-forming properties of many SFX derivatives make them suitable for solution-based processing techniques like inkjet printing, paving the way for low-cost, large-area flexible displays and lighting. researchgate.net

Next-Generation Photovoltaics: In perovskite solar cells (PSCs), SFX-based hole-transporting materials (HTMs) have already shown performance rivaling or exceeding that of the standard spiro-OMeTAD. diva-portal.org Future research will focus on designing SFX-HTMs that passivate defects at the perovskite interface, enhancing both efficiency and long-term stability. acs.orgdiva-portal.org

Novel Transistor Architectures: The semiconductor properties of SFX derivatives could be harnessed in advanced transistor designs like Gate-All-Around Field-Effect Transistors (GAAFETs) or vertical transistors, which are being explored for post-silicon electronics. researchgate.netresearchgate.net The inherent structural rigidity and defined three-dimensional shape of SFX could offer advantages in these highly scaled device geometries.

The exploration of heterostructures combining SFX-based layers with other materials, such as 2D materials or quantum dots, could unlock novel physical phenomena and lead to multifunctional devices that integrate light emission, detection, and data processing. researchgate.netmdpi.com

Elucidating Complex Structure-Function-Performance Correlates in SFX-Based Systems

A fundamental goal of materials science is to understand the intricate relationship between a molecule's chemical structure, its physical properties, and its ultimate performance in a device. For the SFX family of compounds, this involves systematically studying how molecular modifications influence device metrics.

Future research will focus on building comprehensive models that correlate specific structural features of brominated SFX derivatives with their functional roles. Key areas of investigation include:

Impact of Substitution Position: Systematically varying the position of the bromine atom and subsequent functional groups on both the fluorene (B118485) and xanthene moieties to map out its effect on properties like charge mobility and energy levels. rsc.orgmdpi.com For example, research has shown that altering the substitution pattern can selectively tune hole or electron injection properties without changing the triplet energy. rsc.org

Influence of Peripheral Groups: Attaching different electron-donating or electron-withdrawing groups via the bromo-linker allows for precise tuning of the HOMO/LUMO levels. Understanding how the size, shape, and electronic nature of these peripheral groups affect intermolecular packing, film morphology, and charge transport is critical. acs.orgmdpi.com

Role of the Spiro-Linkage: Investigating how the rigidity and orthogonality of the spiro-center contribute to preventing aggregation-caused quenching (ACQ) and enhancing morphological stability under thermal and electrical stress. acs.orgrsc.org

By combining detailed experimental characterization (e.g., single-crystal X-ray diffraction, cyclic voltammetry, and charge mobility measurements) with advanced computational modeling, researchers can develop clear design principles. These principles will enable the rational, a priori design of SFX-based molecules with tailored properties to maximize performance in a target application, whether it be achieving higher power conversion efficiency in solar cells or greater external quantum efficiency in OLEDs. acs.orgrsc.org

Table 3: Performance of Devices Incorporating SFX-Based Materials
SFX MaterialDevice TypeKey Performance MetricValueReference
PF-SFX (as host)Blue PhOLEDCurrent Efficiency22.6 cd/A pku.edu.cn
SFX-CS (as dopant)OLEDExternal Quantum Efficiency (EQE)3.86% exlibrisgroup.com
SFX-DTF1 (as HTM)Perovskite Solar CellPower Conversion Efficiency (PCE)10.67% (dopant-free) nih.gov
XPP (as HTM)Perovskite Solar CellPower Conversion Efficiency (PCE)17.2% researchgate.net
Green PhOLED w/ SFX hostGreen PhOLEDExternal Quantum Efficiency (EQE)19.2% researchgate.net
m-SFX-mF (as HTM)PeLEDExternal Quantum Efficiency (EQE)3.15% mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4'-Bromospiro[fluorene-9,9'-xanthene], and how can reaction yields be optimized?

  • Answer : The compound is synthesized via alkylation or Suzuki coupling reactions. For alkylation, phenol derivatives (e.g., 2-iodospiro[fluorene-9,9'-xanthene]) are treated with dibromides (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃) with crown ether catalysts, achieving yields of 73–94% . For cross-coupling, Pd catalysts like Pd₂(dba)₃ with ligands (dppf) and NaOt-Bu in toluene at 110°C yield 48–74% . Optimization involves adjusting catalyst loading, ligand choice, and temperature. Lower reaction temperatures (40°C) with P(t-Bu)₃ ligands improve selectivity and reduce side reactions .

Q. How does bromine substitution at the 4' position influence the electronic properties of spiro[fluorene-9,9'-xanthene] derivatives?

  • Answer : Bromine enhances electron-withdrawing effects, lowering the LUMO energy and improving charge transport in organic semiconductors. This substitution stabilizes π-π stacking interactions, critical for OLEDs and perovskite solar cells. Comparative studies show brominated derivatives exhibit higher thermal stability (decomposition >300°C) and redshifted absorption spectra compared to non-brominated analogs .

Q. What analytical techniques are critical for characterizing 4'-Bromospiro[fluorene-9,9'-xanthene] purity and structure?

  • Answer : High-performance liquid chromatography (HPLC) with GC detection ensures purity (>97% GC) . Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, while single-crystal X-ray diffraction resolves spiro-conformation and bond angles. Differential scanning calorimetry (DSC) measures melting points (196–200°C) and phase transitions .

Advanced Research Questions

Q. How can 4'-Bromospiro[fluorene-9,9'-xanthene] be functionalized for use in macrocyclic host-guest systems?

  • Answer : Williamson etherification with diols or dibromides under inert conditions forms macrocycles. For example, reacting 4'-bromo derivatives with ethylene glycol derivatives in DMF using K₂CO₃ yields cyclized products (e.g., 7A–D in Scheme 2 of ). Post-functionalization via Sonogashira coupling introduces ethynyl groups for host-guest binding studies .

Q. What strategies are effective for integrating this compound into perovskite solar cells as a hole-transport material (HTM)?

  • Answer : Blending 4'-Bromospiro[fluorene-9,9'-xanthene] with carbazole-based polymers enhances hole mobility (10⁻⁴ cm²/Vs) and reduces recombination in perovskite devices. Dopant-free HTMs achieve power conversion efficiencies (PCE) of 10.9% by optimizing film morphology via spin-coating in chlorobenzene . Thermal annealing (150°C) improves crystallinity and interfacial contact with perovskite layers .

Q. How can computational methods like DFT predict charge transport properties in 4'-Bromospiro[fluorene-9,9'-xanthene]-based materials?

  • Answer : Density functional theory (DFT) calculates HOMO/LUMO levels and reorganization energies. For example, studies on phenylsulfonyl-functionalized derivatives show HOMO at -5.3 eV, aligning with perovskite valence bands for efficient hole extraction . Molecular dynamics simulations model π-stacking distances (3.4–3.6 Å) to predict charge mobility .

Q. What methodologies resolve contradictions in reported thermal stability data for brominated spiro derivatives?

  • Answer : Discrepancies arise from synthetic impurities or annealing conditions. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) standardizes decomposition profiles. Cross-validating with dynamic mechanical analysis (DMA) confirms glass transition temperatures (Tg ≈ 150°C) .

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